Chiral Purity: ≥99% Enantiomeric Excess Ensures the Correct Stereochemical Outcome in Atropisomer-Controlled Syntheses
Commercially available (S)-1-Boc-3-methylpiperazine (free base) is supplied with a chiral purity of ≥99% as determined by HPLC . In contrast, the (R)-enantiomer (CAS 163765-44-4) is frequently offered at 97% purity , and racemic (±)-1-Boc-3-methylpiperazine contains a 1:1 mixture of both enantiomers . In the synthesis of sotorasib, the use of the (S)-enantiomer is non‑negotiable; incorporation of even 1% of the (R)-enantiomer would generate the undesired atropisomer, which exhibits a 10‑fold lower potency against KRAS G12C [1]. Therefore, the ≥99% chiral purity specification is a critical procurement parameter for any downstream application requiring a single enantiomer.
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | ≥99% (HPLC, Chiral purity) for (S)-1-Boc-3-methylpiperazine free base |
| Comparator Or Baseline | (R)-enantiomer: 97% (typical vendor specification) ; Racemic mixture: 50% each enantiomer |
| Quantified Difference | Minimum 2% absolute difference in enantiomeric purity vs. (R)-enantiomer; 49% difference vs. racemate |
| Conditions | Chiral HPLC analysis (vendor quality control data) |
Why This Matters
A 2% difference in enantiomeric purity can result in a measurable loss of biological activity or necessitate costly downstream purification steps in API manufacturing.
- [1] Lanman, B. A., Parsons, A. T., & Zech, S. G. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research, 55(18), 2629–2639. View Source
